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Compound of Interest

Compound Name: Indole-2-carboxylic acid

Cat. No.: B555154 Get Quote

CAS Number: 1477-50-5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary
Indole-2-carboxylic acid is a pivotal heterocyclic building block in the fields of medicinal

chemistry and organic synthesis. Characterized by an indole nucleus functionalized with a

carboxylic acid at the 2-position, this compound serves as a versatile precursor for a wide array

of biologically active molecules. Its significance is underscored by its role as a scaffold in the

development of novel therapeutics, including agents targeting HIV-1 integrase and the NMDA

receptor. This document provides a detailed overview of the physicochemical properties,

spectroscopic profile, synthesis protocols, and key biological activities of Indole-2-carboxylic
acid, intended to serve as a comprehensive resource for professionals in research and drug

development.

Physicochemical and Spectroscopic Properties
Indole-2-carboxylic acid, also known as 2-Carboxyindole, is an off-white to yellow crystalline

powder.[1] Its fundamental properties are crucial for its application in chemical synthesis and

drug design.
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The core physicochemical properties of Indole-2-carboxylic acid are summarized in the table

below, providing essential data for experimental design and computational modeling.

Property Value Source

CAS Number 1477-50-5 [1]

Molecular Formula C₉H₇NO₂ [1][2]

Molecular Weight 161.16 g/mol [1][2]

Appearance
Off-white to yellow to brown

crystalline powder
[1]

Melting Point 202-206 °C [1][3]

Boiling Point (est.) 287.44 °C [1]

pKa (predicted) 4.44 ± 0.30 [1]

LogP 2.31 [4]

Solubility
Soluble in ethanol, dimethyl

sulfoxide, and methanol.
[1][5]

Spectroscopic Data
Spectroscopic analysis is fundamental for the structural confirmation of Indole-2-carboxylic
acid. Key data from ¹H NMR, IR, and Mass Spectrometry are provided below.
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Spectroscopic Data
Description of Key
Features

Source

¹H NMR

(Solvent: DMSO-d₆, 400 MHz)

δ (ppm): 13.0 (s, 1H, COOH),

11.8 (s, 1H, NH), 7.67 (d, 1H),

7.48 (d, 1H), 7.26 (t, 1H), 7.14

(t, 1H), 7.08 (s, 1H).

[1]

IR Spectroscopy

Broad O-H stretch from 3300-

2500 cm⁻¹ (characteristic of a

carboxylic acid dimer), C=O

stretch from 1760-1690 cm⁻¹,

C-O stretch from 1320-1210

cm⁻¹, and O-H bend from

1440-1395 and 950-910 cm⁻¹.

[6][7]

Mass Spectrometry

Molecular Ion Peak (M⁺): m/z

= 161. Prominent fragments

correspond to the loss of OH

(M-17) and COOH (M-45).

[8][9][10]

Synthesis and Reactivity
Indole-2-carboxylic acid is a valuable intermediate for the synthesis of more complex

molecules, including (±)-dibromophakellin, (±)-trachelanthamidine, and various

spirooxoindolepyrrolidines.[1][5][11]

Reissert Synthesis
A classical and widely used method for synthesizing the indole nucleus is the Reissert

synthesis.[12] This pathway involves the condensation of o-nitrotoluene with diethyl oxalate,

followed by a reductive cyclization.

Step 1: Condensation of o-Nitrotoluene and Diethyl Oxalate

In a suitable reaction vessel, prepare a solution of potassium ethoxide in anhydrous ethanol.

Note: Potassium ethoxide has been shown to yield better results than sodium ethoxide.[1]
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To this solution, add equimolar amounts of o-nitrotoluene and diethyl oxalate.

The reaction mixture is stirred at room temperature. The condensation results in the

formation of ethyl o-nitrophenylpyruvate.[1]

Step 2: Reductive Cyclization

The resulting ethyl o-nitrophenylpyruvate is subjected to reductive cyclization.

A common method involves using a reducing agent such as zinc dust in glacial acetic acid or

ferrous sulfate and ammonium hydroxide.[12]

The reduction of the nitro group to an amine is followed by spontaneous intramolecular

cyclization.

Upon completion of the reaction, the product, Indole-2-carboxylic acid, is isolated and

purified, typically by recrystallization.
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Figure 1: Workflow for the Reissert Synthesis of Indole-2-carboxylic acid.

Biological Activity and Mechanisms of Action
Indole-2-carboxylic acid exhibits a range of biological activities, making it and its derivatives

significant targets for drug discovery. Key activities include inhibition of HIV-1 integrase and

antagonism at the NMDA receptor.

HIV-1 Integrase Inhibition
Indole-2-carboxylic acid has been identified as an inhibitor of the HIV-1 integrase enzyme,

which is crucial for the replication of the virus.[2]

The inhibitory action of Indole-2-carboxylic acid on HIV-1 integrase involves the chelation of

divalent magnesium ions (Mg²⁺) within the enzyme's active site.[12] These magnesium ions are

essential cofactors for the strand transfer reaction, a critical step in the integration of viral DNA

into the host genome. By binding to these ions, Indole-2-carboxylic acid disrupts the catalytic

activity of the integrase, thereby preventing viral replication.[12] The indole nucleus and the C2

carboxyl group are key pharmacophoric features for this interaction. This mechanism has

established Indole-2-carboxylic acid as a promising scaffold for the development of novel

integrase strand transfer inhibitors (INSTIs).
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Figure 2: Mechanism of HIV-1 Integrase Inhibition by Indole-2-carboxylic acid.

This protocol outlines a non-radioactive, ELISA-based assay to determine the IC₅₀ value of

Indole-2-carboxylic acid.
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Plate Preparation: A streptavidin-coated 96-well plate is coated with a biotin-labeled double-

stranded HIV-1 LTR U5 donor substrate (DS) DNA.

Enzyme Binding: Recombinant full-length HIV-1 integrase is added to the wells and allowed

to bind to the DS DNA substrate.

Inhibitor Addition: Serial dilutions of Indole-2-carboxylic acid (and a positive control

inhibitor, such as Raltegravir) are added to the wells and incubated.

Strand Transfer Reaction: A double-stranded target substrate (TS) DNA, labeled with a

hapten (e.g., digoxin), is added to initiate the strand transfer reaction. The integrase

catalyzes the integration of the DS DNA into the TS DNA.

Detection: The reaction products are detected using an HRP-labeled anti-hapten antibody

(e.g., anti-digoxin-HRP).

Signal Generation: A TMB substrate is added, and the colorimetric signal is measured at 450

nm after adding a stop solution.

Data Analysis: The absorbance values are plotted against the inhibitor concentration, and the

IC₅₀ value is calculated using non-linear regression analysis. For Indole-2-carboxylic acid,

an IC₅₀ of 32.37 μM has been reported.

NMDA Receptor Antagonism
Indole-2-carboxylic acid acts as a competitive antagonist at the glycine binding site of the N-

methyl-D-aspartate (NMDA) receptor.[12] The NMDA receptor is a crucial ionotropic glutamate

receptor involved in synaptic plasticity and excitotoxicity.

The activation of the NMDA receptor requires the binding of both glutamate and a co-agonist,

typically glycine. Indole-2-carboxylic acid selectively binds to the glycine site, thereby

preventing the potentiation of the NMDA receptor by glycine.[12] This competitive inhibition

blocks the opening of the ion channel, which can be beneficial in conditions associated with

excessive NMDA receptor activation, such as stroke and epilepsy.[12]

This protocol describes a radioligand binding assay to determine the affinity (Ki) of Indole-2-
carboxylic acid for the glycine site of the NMDA receptor.
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Membrane Preparation: Synaptic membranes are prepared from rat forebrain tissue, which

is a rich source of NMDA receptors.

Assay Setup: The assay is performed in a 96-well plate. Each well contains the membrane

preparation, a radioligand specific for the glycine site (e.g., [³H]glycine), and varying

concentrations of the test compound (Indole-2-carboxylic acid).

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Quantification: The radioactivity retained on the filters, corresponding to the bound

radioligand, is measured by liquid scintillation counting.

Data Analysis: Non-specific binding is determined in the presence of a high concentration of

a known non-radioactive ligand. Specific binding is calculated by subtracting non-specific

binding from total binding. The IC₅₀ value is determined by plotting the percentage of specific

binding against the concentration of Indole-2-carboxylic acid. The Ki value is then

calculated using the Cheng-Prusoff equation. A Ki of 15 μM has been reported for a related

analog, 5-fluoro-indole-2-carboxylic acid.[12]

Applications in Drug Development and Research
The unique chemical structure and biological activities of Indole-2-carboxylic acid make it a

valuable molecule in several areas of research and development:

Antiviral Drug Discovery: It serves as a lead scaffold for the design and synthesis of novel

HIV-1 integrase inhibitors.

Neuropharmacology: Its role as an NMDA receptor antagonist makes it a tool for studying

neurological disorders and a starting point for developing neuroprotective agents.[12]

Oncology: Derivatives of Indole-2-carboxylic acid have been investigated as dual inhibitors

of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are

promising targets for cancer immunotherapy.[4] Dinuclear copper(II) complexes of Indole-2-
carboxylic acid have also shown potential anticancer activity.
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Antioxidant Research: It has been identified as a strong inhibitor of lipid peroxidation,

suggesting potential applications in therapies targeting oxidative stress.[1]

Safety and Handling
Indole-2-carboxylic acid is classified as an irritant under the Globally Harmonized System

(GHS).[1] It is harmful if swallowed or in contact with skin and causes serious eye irritation. It

may also cause respiratory irritation.

Precautionary Measures
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, or spray. Wash

skin thoroughly after handling.

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye

protection, and face protection.

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place. Keep

away from sources of ignition and store in a dark place at room temperature to maintain

stability.[1]

First Aid
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for

breathing.

If on Skin: Wash with plenty of soap and water.

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present

and easy to do. Continue rinsing.

If Swallowed: Call a poison center or doctor if you feel unwell.

Conclusion
Indole-2-carboxylic acid (CAS 1477-50-5) is a compound of significant interest to the

scientific and pharmaceutical research communities. Its utility as a synthetic intermediate,

combined with its diverse biological activities—most notably as an HIV-1 integrase inhibitor and
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an NMDA receptor antagonist—positions it as a valuable scaffold for the development of new

therapeutic agents. This guide has provided a comprehensive overview of its properties,

synthesis, and biological functions, offering a foundational resource for researchers aiming to

explore and exploit the potential of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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